molecular formula C10H11ClF3NO B15066319 3-(3-(Trifluoromethoxy)phenyl)azetidine hydrochloride

3-(3-(Trifluoromethoxy)phenyl)azetidine hydrochloride

Cat. No.: B15066319
M. Wt: 253.65 g/mol
InChI Key: SMSQQWAFNAVXFG-UHFFFAOYSA-N
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Description

3-(3-(Trifluoromethoxy)phenyl)azetidine hydrochloride is a fluorinated azetidine derivative characterized by a trifluoromethoxy (-OCF₃) substituent on the phenyl ring, which is directly attached to the azetidine nitrogen. The trifluoromethoxy group enhances the compound's lipophilicity and metabolic stability, making it advantageous for drug design .

Properties

Molecular Formula

C10H11ClF3NO

Molecular Weight

253.65 g/mol

IUPAC Name

3-[3-(trifluoromethoxy)phenyl]azetidine;hydrochloride

InChI

InChI=1S/C10H10F3NO.ClH/c11-10(12,13)15-9-3-1-2-7(4-9)8-5-14-6-8;/h1-4,8,14H,5-6H2;1H

InChI Key

SMSQQWAFNAVXFG-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CC(=CC=C2)OC(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 3-(3-(Trifluoromethoxy)phenyl)azetidine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

3-(3-(Trifluoromethoxy)phenyl)azetidine hydrochloride can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

3-(3-(Trifluoromethoxy)phenyl)azetidine hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(3-(Trifluoromethoxy)phenyl)azetidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets. The azetidine ring structure may also contribute to the compound’s stability and reactivity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

  • Bis(trifluoromethyl)-substituted analogs (e.g., C₁₈H₁₅F₆NO·HCl) exhibit higher molecular weights and melting points due to increased fluorine content and crystallinity .
  • The absence of melting point data for 3-(3-(Trifluoromethoxy)phenyl)azetidine HCl suggests further experimental characterization is needed.

Biological Activity

3-(3-(Trifluoromethoxy)phenyl)azetidine hydrochloride is a compound that has garnered attention for its unique structural properties and potential biological activities. The trifluoromethoxy group enhances the compound's lipophilicity and metabolic stability, which may influence its interactions with various biological targets. This article reviews its biochemical properties, cellular effects, mechanisms of action, and relevant case studies.

The compound plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. The trifluoromethoxy group is known for its electron-withdrawing properties, which can affect the reactivity and binding affinity of the compound.

Key Biochemical Interactions

  • Enzyme Interactions : The compound has been shown to interact with various enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context .
  • Gene Expression Modulation : It influences the expression of genes related to metabolic processes, affecting cellular function .

Cellular Effects

This compound exhibits diverse effects on cellular functions:

  • Cell Signaling Pathways : The compound modulates cell signaling pathways that affect growth, differentiation, and apoptosis .
  • Transport Mechanisms : It is transported within cells by specific transporters or binding proteins, which facilitate its movement across membranes .

Table 1: Summary of Cellular Effects

Effect Description
Cell GrowthInfluences pathways that regulate cell proliferation
DifferentiationModulates differentiation processes in various cell types
ApoptosisImpacts apoptotic pathways, potentially promoting cell death

The mechanism of action for this compound involves its interaction with specific molecular targets. The lipophilicity conferred by the trifluoromethoxy group enhances binding affinity to target proteins and enzymes.

Key Mechanisms

  • Binding Affinity : Studies indicate that azetidine derivatives can interact with neurotransmitter receptors and enzymes, influencing physiological processes .
  • Subcellular Localization : The localization within specific organelles can significantly affect the compound's activity by determining which biomolecules it interacts with .

Case Studies and Research Findings

Several studies have documented the biological activity of azetidine derivatives, including this compound.

Study 1: Antidepressant Properties

Research has indicated that certain azetidine derivatives exhibit antidepressant effects. In vitro studies demonstrated that these compounds could modulate neurotransmitter systems associated with mood regulation .

Study 2: Enzyme Inhibition in Inflammatory Diseases

Some derivatives have shown promise as mechanism-based inhibitors of enzymes involved in inflammatory diseases, such as human leukocyte elastase. These findings suggest potential therapeutic applications in treating inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3-(Trifluoromethoxy)phenyl)azetidine hydrochloride, and how can reaction yields be improved?

  • Methodological Answer : Prioritize copper-catalyzed cross-coupling or Buchwald-Hartwig amination for azetidine ring formation, as these methods are effective for aryl-azetidine systems. Optimize reaction conditions (e.g., ligand selection, solvent polarity, and temperature) to reduce side products. For example, using TMEDA as a ligand with Cu(I) catalysts improves regioselectivity in trifluoromethyl-containing systems . Monitor reaction progress via HPLC (≥98% purity threshold) to adjust stoichiometry in real time .

Q. How should researchers safely handle and store this compound to prevent degradation?

  • Methodological Answer : Store under inert gas (argon) at –20°C in amber vials to avoid moisture absorption and photodegradation. Conduct stability tests under varying pH (4–9) and temperature (4–40°C) conditions using accelerated degradation studies. Analyze degradation products via LC-MS to identify critical storage parameters .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?

  • Methodological Answer : Use a combination of 1H/19F^1 \text{H/}^{19}\text{F} NMR to confirm trifluoromethoxy group integrity and azetidine ring geometry. Pair with high-resolution mass spectrometry (HRMS) for molecular weight validation. For polymorph screening, employ X-ray diffraction (XRD) or differential scanning calorimetry (DSC) to detect crystalline variations .

Advanced Research Questions

Q. How can computational methods predict and optimize the reactivity of this compound in novel reactions?

  • Methodological Answer : Apply density functional theory (DFT) to model transition states and identify reactive sites. Use ICReDD’s reaction path search algorithms to simulate coupling reactions (e.g., Suzuki-Miyaura) and predict regioselectivity. Validate predictions with microfluidic high-throughput experimentation (HTE) to rapidly screen ligands and solvents .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across different assays?

  • Methodological Answer : Conduct meta-analysis of published data with strict normalization (e.g., IC50_{50} values adjusted for assay type, cell line, and solvent effects). Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target binding. Apply multivariate statistics to isolate confounding variables, such as batch-to-batch purity differences .

Q. How can researchers design efficient separation protocols for enantiomeric or diastereomeric forms of this compound?

  • Methodological Answer : Develop chiral stationary phase (CSP) HPLC methods using polysaccharide-based columns (e.g., Chiralpak IA). Optimize mobile phase composition (e.g., hexane/ethanol with 0.1% diethylamine) for baseline resolution. For scale-up, transition to simulated moving bed (SMB) chromatography, balancing throughput and resolution .

Q. What mechanistic insights explain the compound’s stability under physiological conditions?

  • Methodological Answer : Perform kinetic isotope effect (KIE) studies to probe hydrolysis pathways of the azetidine ring. Use 18O^{18}\text{O}-labeling in trifluoromethoxy groups to track metabolic cleavage. Combine with molecular dynamics (MD) simulations to model aqueous solubility and membrane permeability .

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